molecular formula C17H24N2O2 B12993686 Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate

Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate

Cat. No.: B12993686
M. Wt: 288.4 g/mol
InChI Key: FTQYECIIHJNIGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro junction where two rings share a single atom, making it a significant molecule in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylate with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial in industrial settings to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, often using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The spirocyclic structure allows it to fit into unique binding sites, enhancing its specificity and potency .

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-2,7-diazaspiro[3.5]nonane: Another spirocyclic compound with similar structural features but different biological activities.

    tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: A compound with a similar core structure but different functional groups.

Uniqueness

Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate is unique due to its specific spirocyclic structure and the presence of both benzyl and ethyl ester groups. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .

Properties

IUPAC Name

ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-2-21-16(20)15-11-19(10-14-6-4-3-5-7-14)13-17(15)8-9-18-12-17/h3-7,15,18H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQYECIIHJNIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC12CCNC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.